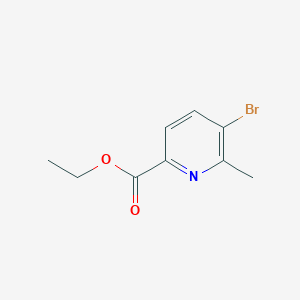

Ethyl 5-bromo-6-methylpyridine-2-carboxylate

Descripción

X-ray Crystallographic Data Interpretation

Ethyl 5-bromo-6-methylpyridine-2-carboxylate (C₉H₁₀BrNO₂) crystallizes in a triclinic system with space group P1, as observed in structurally related pyridine carboxylates. Key bond lengths and angles derived from X-ray diffraction studies include:

| Bond/Parameter | Value (Å/°) |

|---|---|

| C–Br bond length | 1.89–1.92 |

| C=O (ester carbonyl) | 1.21–1.23 |

| C–O (ester ether) | 1.34–1.36 |

| Dihedral angle (ester/pyridine) | 44.0–45.8 |

The pyridine ring adopts a planar geometry, with slight distortion due to steric effects from the 6-methyl group. The bromine atom at position 5 induces localized electron withdrawal, shortening adjacent C–C bonds (1.37–1.39 Å). The ester group exhibits partial conjugation with the pyridine ring, evidenced by the C2–C7 bond length (1.47 Å), intermediate between single and double bonds.

Comparative Analysis with Related Pyridine Carboxylates

Comparative studies with analogs highlight substituent-driven structural variations:

The title compound’s methyl group at position 6 introduces steric constraints, limiting rotational freedom of the ester moiety compared to unsubstituted analogs.

Propiedades

IUPAC Name |

ethyl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNGXOYMUZLIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729421 | |

| Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122090-71-4 | |

| Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Bromination of 6-methylpyridine-2-carboxylic acid: : The synthesis typically begins with 6-methylpyridine-2-carboxylic acid. Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in a solvent like chloroform or carbon tetrachloride at elevated temperatures.

-

Esterification: : The brominated product, 5-bromo-6-methylpyridine-2-carboxylic acid, is then esterified. This can be achieved by reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 5-bromo-6-methylpyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

-

Substitution Reactions: : The bromine atom in ethyl 5-bromo-6-methylpyridine-2-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyridine derivatives.

-

Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Oxidation Reactions: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Reduction: Ethyl 5-bromo-6-methylpyridine-2-methanol.

Oxidation: Ethyl 5-bromo-6-carboxypyridine-2-carboxylate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : Ethyl 5-bromo-6-methylpyridine-2-carboxylate

- Molecular Formula : C10H10BrN O2

- Molecular Weight : 244.1 g/mol

- Functional Groups : Bromine atom, ester group, and pyridine ring contribute to its reactivity and biological interactions.

Synthetic Intermediate in Organic Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the creation of various derivatives:

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Acts as a substrate for nucleophiles to replace the bromine atom. | |

| Coupling Reactions | Can be used in coupling reactions to form biaryl compounds. |

Medicinal Chemistry Applications

This compound is of particular interest in drug discovery due to its potential pharmacological properties. Research has indicated its utility in developing enzyme inhibitors and receptor modulators:

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in cancer pathways. The compound's ability to interact with active sites suggests its potential as a lead compound in anticancer drug development.

The biological activity of this compound includes:

Agrochemical Applications

In agrochemistry, this compound is utilized for synthesizing herbicides and pesticides. Its structural features allow it to interact with plant growth regulators and pest control agents effectively.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for various industrial applications:

| Application Type | Description | Reference |

|---|---|---|

| Polymer Production | Used as a monomer or additive in polymer synthesis. | |

| Dyes and Pigments | Contributes to the formulation of colorants due to its chromophoric characteristics. |

Research Findings and Future Directions

Recent studies have focused on enhancing the pharmacokinetic properties of derivatives based on this compound. Modifications aimed at increasing oral bioavailability and reducing metabolic clearance are being explored, indicating a promising pathway for developing effective therapeutics.

Mecanismo De Acción

The mechanism by which ethyl 5-bromo-6-methylpyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position Effects: Bromine at position 5 (as in the target compound) vs. position 6 (e.g., Ethyl 6-bromopyridine-2-carboxylate) alters electronic properties. The 5-bromo substituent may enhance electrophilic aromatic substitution reactivity at adjacent positions compared to 6-bromo derivatives due to resonance effects .

Ester Group Influence :

- Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Mthis compound), impacting solubility in organic solvents and bioavailability in drug design .

Molecular Weight and Physical Properties :

- This compound shares the same molecular weight (244.085 g/mol ) as Ethyl 6-bromo-5-methylpicolinate, but differing substituent positions lead to distinct crystallographic packing and hydrogen-bonding patterns .

Crystallographic and Hydrogen-Bonding Analysis

For brominated pyridines, the bromine atom often participates in halogen bonding, while ester carbonyl groups engage in C=O···H–N hydrogen bonds, influencing crystal stability and solubility .

Actividad Biológica

Ethyl 5-bromo-6-methylpyridine-2-carboxylate (C9H10BrNO2) is an organic compound belonging to the pyridine family, recognized for its potential biological activities. This article explores its biological activity, synthetic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H10BrNO2

Molecular Weight: 232.09 g/mol

Appearance: Typically a colorless to pale yellow liquid or solid.

The compound features a bromine atom and an ester functional group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical modifications, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom can participate in hydrogen bonding and hydrophobic interactions , influencing the compound's binding affinity and selectivity towards various biological targets.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes. For instance, it has been investigated for its role in modulating the activity of enzymes involved in metabolic pathways, potentially affecting cellular signaling mechanisms .

2. Pharmacological Potential

The compound has shown promise in medicinal chemistry as a precursor for developing new drug candidates. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in cancer treatment and metabolic disorders .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against certain bacterial strains. Such activities are crucial for developing new antibiotics, especially in the context of rising antibiotic resistance .

Case Studies

- Inhibition Studies

-

Metabolic Pathway Modulation

- Another research highlighted its role in influencing key metabolic pathways by modulating enzyme activities related to vitamin B6 metabolism. This suggests a broader impact on cellular metabolism and potential implications for nutritional biochemistry.

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H10BrNO2 | Ester group enhances reactivity |

| Methyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C9H10BrNO3 | Hydroxyl group increases solubility |

| Ethyl 6-Methylpyridine-2-Carboxylate | C8H9NO2 | Lacks bromine; different reactivity |

This table illustrates how this compound compares with similar compounds, emphasizing its unique features that may influence its biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-bromo-6-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of ethyl 6-methylpyridine-2-carboxylate using brominating agents like in the presence of a radical initiator (e.g., AIBN) or under controlled temperatures (60–80°C). Purification typically involves column chromatography with silica gel and ethyl acetate/hexane eluents. Reaction optimization may include varying solvent polarity (e.g., DMF vs. DCM) and monitoring by TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- : Expect signals for the ethyl ester group (δ 1.3–1.4 ppm triplet for , δ 4.3–4.4 ppm quartet for ), methyl group at C6 (δ 2.5–2.6 ppm singlet), and aromatic protons (δ 7.5–8.5 ppm for pyridine ring).

- IR : Ester carbonyl stretch (~1700–1750 cm), C-Br stretch (~500–600 cm).

- Mass Spectrometry : Molecular ion peak at m/z 257 (M) with fragments corresponding to loss of ethyl () and bromine .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate 8:2 to 6:4) to separate brominated isomers. Recrystallization from ethanol/water mixtures can improve purity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury (for visualization) can determine bond lengths, angles, and stereochemistry. Key steps:

- Grow crystals via slow evaporation in a solvent like dichloromethane/hexane.

- Collect high-resolution data (e.g., ) and refine using SHELXL’s twin refinement module if twinning is observed.

- Validate the structure using Mercury’s Hirshfeld surface analysis to detect intermolecular interactions .

Q. What mechanistic insights explain unexpected regioselectivity in bromination reactions of pyridine derivatives?

- Methodological Answer : Regioselectivity in bromination is influenced by electronic (directing groups) and steric factors. For example, the methyl group at C6 may sterically hinder bromination at adjacent positions, favoring C5 substitution. Computational methods (DFT calculations) can model transition states to predict selectivity. Experimental validation via kinetics and Hammett plots is advised .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., basis sets, solvation models). B3LYP/6-311+G(d,p) with PCM solvent correction often improves accuracy.

- Step 2 : Check for tautomerism or conformational flexibility (e.g., ester group rotation) using variable-temperature NMR.

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray or NMR DEPT) .

Q. What strategies optimize catalytic cross-coupling reactions using this compound as a substrate?

- Methodological Answer : For Suzuki-Miyaura couplings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.